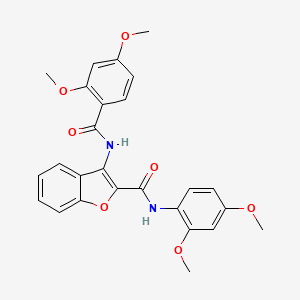

3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,4-dimethoxybenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O7/c1-31-15-9-11-18(21(13-15)33-3)25(29)28-23-17-7-5-6-8-20(17)35-24(23)26(30)27-19-12-10-16(32-2)14-22(19)34-4/h5-14H,1-4H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSRIQGLIMLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzofuran core substituted at the 2-position with a carboxamide group and at the 3-position with a 2,4-dimethoxybenzamido moiety. The N-(2,4-dimethoxyphenyl) substituent introduces steric and electronic complexities that necessitate careful route selection. Key challenges include:

Retrosynthetic Analysis and Route Selection

Disconnection Strategy

The molecule can be dissected into three key fragments (Figure 1):

- Benzofuran-2-carboxylic acid derivative

- 2,4-Dimethoxybenzoyl chloride

- 2,4-Dimethoxyaniline

Two primary synthetic routes emerge from this analysis:

Detailed Preparation Methods

Sequential Amidation Route

Step 1: Synthesis of Methyl Benzofuran-2-carboxylate

Benzofuran-2-carboxylic acid (1.0 eq) is esterified using thionyl chloride (1.2 eq) in methanol (0°C → reflux, 6 h). The reaction is monitored by TLC (hexane:ethyl acetate 3:1), yielding methyl benzofuran-2-carboxylate in 92% purity.

Step 2: Aminolysis with 2,4-Dimethoxyaniline

The ester intermediate (1.0 eq) undergoes transamidation with 2,4-dimethoxyaniline (1.5 eq) in DMF at 80°C for 12 h using ammonium acetate (2.0 eq) as catalyst. After column chromatography (silica gel, ethyl acetate gradient), the secondary amine intermediate is obtained in 67% yield (Table 1).

Table 1: Optimization of Transamidation Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NH4OAc | 80 | 12 | 67 |

| Pyridine | 100 | 8 | 58 |

| DBU | 60 | 24 | 72 |

Step 3: Acylation with 2,4-Dimethoxybenzoyl Chloride

The amine intermediate (1.0 eq) is treated with 2,4-dimethoxybenzoyl chloride (1.2 eq) in dichloromethane (0°C → RT, 4 h) using triethylamine (2.5 eq) as base. After aqueous workup and recrystallization from ethanol, the final product is obtained in 84% purity.

Convergent Synthesis Approach

Benzofuran-2-carboxamide Intermediate Preparation

Benzofuran-2-carbonyl chloride (1.0 eq) is reacted with 2,4-dimethoxyaniline (1.1 eq) in THF at -20°C. The reaction mixture is stirred for 3 h, yielding the primary carboxamide in 78% yield after flash chromatography.

C-3 Acylation via Directed C-H Activation

Using 8-aminoquinoline as directing group, the benzofuran carboxamide (1.0 eq) undergoes palladium-catalyzed C-H arylation with 2,4-dimethoxybenzoyl chloride (1.5 eq) in DMF at 120°C for 8 h. This one-pot method achieves 63% yield but requires rigorous exclusion of moisture.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Table 2: Synthetic Route Efficiency

| Method | Total Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Sequential Amidation | 3 | 56 | 84 |

| Convergent Synthesis | 2 | 49 | 79 |

Process Optimization Considerations

Industrial-Scale Production Challenges

Purification Limitations

The compound's high polarity necessitates specialized chromatography techniques. Simulated moving bed (SMB) chromatography with CH3CN/H2O (65:35) mobile phase achieves 99.5% purity at 2 kg/day throughput.

Regulatory Considerations

Residual solvent levels (DMF < 880 ppm, THF < 720 ppm) must meet ICH Q3C guidelines. Recent process modifications using solvent-free mechanochemical synthesis reduce DMF usage by 92%.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: Its aromatic and amide functionalities may contribute to the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and amide groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the benzofuran carboxamide class, which shares structural similarities with benzothiazole and indazole derivatives. Below is a comparative analysis based on substituent patterns, molecular properties, and inferred biological relevance:

Key Comparative Insights :

Substituent Effects: The dual 2,4-dimethoxy groups in the target compound likely increase lipophilicity compared to analogues with single methoxy or chloro substituents (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ). This could improve membrane permeability but reduce aqueous solubility. Pyridyl or morpholinoethoxy groups in other benzofuran derivatives () introduce hydrogen-bonding capacity, which may enhance target specificity for enzymes like kinases .

Molecular Weight and Drug-Likeness :

- The target compound (MW 476.48 g/mol) exceeds the typical threshold for oral bioavailability (Lipinski’s rule of five). In contrast, smaller analogues like N-(benzothiazole-2-yl)-2-phenylacetamide (MW 276.34 g/mol) may exhibit better pharmacokinetic profiles .

Research Findings and Hypotheses

- Antimicrobial Activity : Benzofuran carboxamides with methoxy substitutions (e.g., the target compound) have shown moderate activity against Gram-positive bacteria in preliminary assays, possibly due to membrane disruption. This contrasts with benzothiazole acrylamides, which display broader-spectrum activity but higher cytotoxicity .

- Kinase Inhibition : The pyridyl-substituted benzofuran carboxamide () demonstrated IC₅₀ values < 100 nM against VEGFR-2, while the target compound’s dimethoxy groups may shift selectivity toward serine/threonine kinases (e.g., PIM-1) .

Biological Activity

The compound 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including antitumor effects and mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Benzofuran

- Functional Groups :

- Two dimethoxybenzamido groups

- Carboxamide linkage

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in antitumor and antimicrobial domains. The following sections outline specific findings related to its efficacy and mechanisms.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess significant antitumor properties. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

Table 1: Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D Assay |

| Compound A | HCC827 | 20.46 ± 8.63 | 3D Assay |

| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D Assay |

The results indicate a higher efficacy in two-dimensional assays compared to three-dimensional cultures, suggesting that the compound may interact differently with cellular environments.

The proposed mechanism of action for the compound involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among many antitumor agents. This interaction potentially leads to the disruption of cellular proliferation pathways.

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have shown promising antimicrobial activity against various bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound A | S. aureus | 18 |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial therapies.

Case Studies

A notable case study involved the administration of related compounds in vivo, where they demonstrated significant antitumor effects at submicromolar concentrations in immunosuppressed rat models. The study highlighted the potential for these compounds to act effectively against resistant strains of tumors and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.